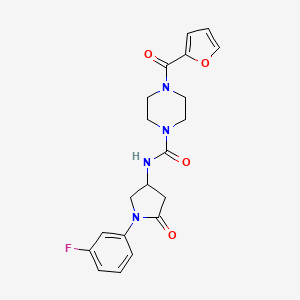

![molecular formula C24H22F2N4O2 B2581696 3,4-dichloro-N-[(1-propyl-1H-benzimidazol-5-yl)methyl]benzamide CAS No. 1226457-13-1](/img/structure/B2581696.png)

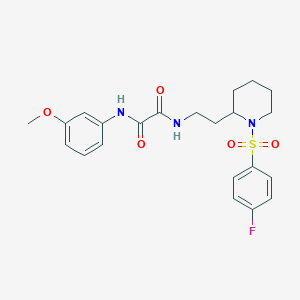

3,4-dichloro-N-[(1-propyl-1H-benzimidazol-5-yl)methyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chemical Reactions Analysis

The specific chemical reactions involving “3,4-dichloro-N-[(1-propyl-1H-benzimidazol-5-yl)methyl]benzamide” are not detailed in the resources I have .Physical And Chemical Properties Analysis

The specific physical and chemical properties of “3,4-dichloro-N-[(1-propyl-1H-benzimidazol-5-yl)methyl]benzamide” are not detailed in the resources I have .Scientific Research Applications

Neuroprotective Agent

The compound has been identified as a potent inhibitor of human monoamine oxidase B (hMAO-B), which is a promising therapeutic target for Parkinson’s disease . It exhibits high blood-brain barrier permeability and neuroprotective action, making it a potential candidate for treating neurodegenerative disorders.

Antiviral Activity

Indole derivatives, which include the structure of this compound, have shown antiviral properties. They have been reported to inhibit influenza A and Coxsackie B4 virus, indicating their potential as antiviral agents .

Anticancer Properties

The benzimidazole moiety, present in this compound, is known for its anticancer activities. It has been used in the design of novel antifungal agents targeting fungal N-myristoyltransferase, which is also relevant in cancer research due to the role of protein myristoylation in cancer cell signaling .

Anti-inflammatory Applications

Compounds with an indole core are known to possess anti-inflammatory properties. This compound, with its indole derivative structure, could be explored for its efficacy in reducing inflammation and related diseases .

Antimicrobial Effects

Benzimidazole derivatives have been widely studied for their antimicrobial effects. This compound, due to its structural similarity, may hold potential as a broad-spectrum antimicrobial agent .

Antidiabetic Activity

The indole and benzimidazole structures are associated with antidiabetic activity. This compound could be investigated for its potential to act as an antidiabetic agent, possibly through enzyme inhibition or modulation of metabolic pathways .

Antimalarial Potential

Indole derivatives have been explored for their antimalarial effects. The compound , due to its indole core, might be effective against Plasmodium species, the parasites responsible for malaria .

Anticholinesterase Activity

Indole-based compounds have shown promise as anticholinesterase agents, which are important in the treatment of Alzheimer’s disease. This compound could be evaluated for its ability to inhibit cholinesterase, potentially improving cognitive function in Alzheimer’s patients .

Safety and Hazards

properties

IUPAC Name |

1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(3,4-difluorophenyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22F2N4O2/c1-2-32-18-4-6-22-19(12-18)23(16(13-27)14-28-22)30-9-7-15(8-10-30)24(31)29-17-3-5-20(25)21(26)11-17/h3-6,11-12,14-15H,2,7-10H2,1H3,(H,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URNJEEHERHANOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NC4=CC(=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22F2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(3,4-difluorophenyl)piperidine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzoate](/img/structure/B2581616.png)

![6-(4-Chlorobenzyl)-5,7-dimethyl[1,2,3,4]tetraazolo[1,5-a]pyrimidine](/img/structure/B2581617.png)

![1-[2-(2,4-Dimethoxyphenyl)pyrrolidin-1-yl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propan-1-one](/img/structure/B2581618.png)

![7-benzyl-N-(2-ethoxyphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2581620.png)

![5-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)pyrazine-2-carboxamide](/img/structure/B2581622.png)

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2581625.png)

![(1S)-6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid](/img/structure/B2581629.png)